2-クロロ-4-ホルミル-3-メチルフェニルボロン酸

概要

説明

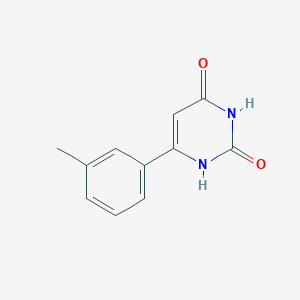

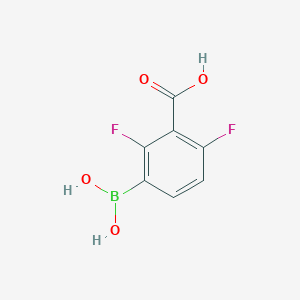

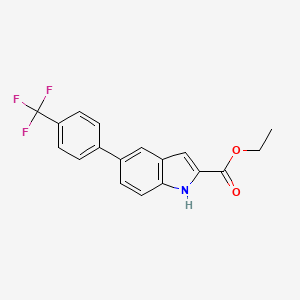

“2-Chloro-4-formyl-3-methylphenylboronic acid” is a chemical compound with the molecular formula C8H8BClO3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. The Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds using boronic acids . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis

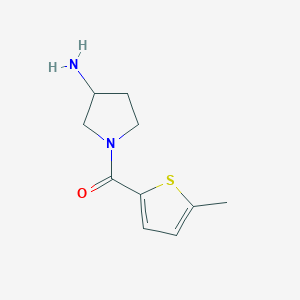

The molecular structure of “2-Chloro-4-formyl-3-methylphenylboronic acid” consists of a phenyl ring substituted with a chloro group, a formyl group, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis

Boronic acids are versatile compounds in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis

“2-Chloro-4-formyl-3-methylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 198.41 .科学的研究の応用

有機合成におけるビルディングブロック

“2-クロロ-4-ホルミル-3-メチルフェニルボロン酸”は有機合成における貴重なビルディングブロックです . その安定性と反応性により、様々な有機化合物の合成に用いられます .

鈴木・宮浦カップリング

この化合物は、鈴木・宮浦カップリングにおいて重要な役割を果たします 。これは、有機化学においてビアリール化合物の合成に広く用いられている、パラジウム触媒によるクロスカップリング反応の一種です .

プロト脱ボロン化

これは、ピナコールボロン酸エステルのプロト脱ボロン化に使用できます . このプロセスは、正式なアンチマルコフニコフアルケンのヒドロメチル化の一部であり、有機合成における貴重な変換です .

ビアリールアミドの合成

この化合物は、ビアリールアミドの合成に使用できます . ビアリールアミドは、ムスカリン性アセチルコリン受容体サブタイプM1アゴニスト活性を持つことが判明しています .

ヒドロキシフェニルナフトールの調製

これは、ヒドロキシフェニルナフトールの調製に使用できます . これらの化合物は、性ホルモンの代謝に関与する酵素である17β-ヒドロキシステロイドデヒドロゲナーゼタイプ2を阻害することが知られています .

軸性キラルビアリールホスホネートの調製

この化合物は、軸性キラルビアリールホスホネートの調製に使用できます . このプロセスは、パラジウム錯体によって触媒される不斉鈴木カップリングを含みます .

Safety and Hazards

The safety data sheet for “2-Chloro-4-formyl-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .

将来の方向性

Boronic acids and their derivatives have found extensive use in organic synthesis, medicinal chemistry, and materials science . The development of new synthetic methods and applications involving boronic acids is an active area of research . Therefore, “2-Chloro-4-formyl-3-methylphenylboronic acid” and similar compounds may have potential for future research and applications.

作用機序

Target of Action

The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-formyl-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Result of Action

The molecular and cellular effects of 2-Chloro-4-formyl-3-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-formyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .

特性

IUPAC Name |

(2-chloro-4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEPSLHUTAEFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)

![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)